molecular formula C6H5ClN4 B174408 2-chloro-6-methyl-9H-purine CAS No. 1681-19-2

2-chloro-6-methyl-9H-purine

Cat. No. B174408
CAS RN: 1681-19-2
M. Wt: 168.58 g/mol
InChI Key: GSWWRXJYHSJFHJ-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-9H-purine is a compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.58 g/mol . The IUPAC name for this compound is 2-chloro-6-methyl-7H-purine .


Molecular Structure Analysis

The purine ring system in 2-chloro-6-methyl-9H-purine is essentially planar . The InChI code for this compound is 1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) .


Physical And Chemical Properties Analysis

2-chloro-6-methyl-9H-purine is a solid at room temperature. It has a topological polar surface area of 54.5 Ų and a complexity of 154 . It has no rotatable bonds and can form one hydrogen bond as a donor and three as an acceptor .

Scientific Research Applications

1. Direct Regioselective C-H Cyanation of Purines

  • Summary of Application: This research developed a direct regioselective C-H cyanation of purines. The cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .
  • Methods of Application: The process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .
  • Results or Outcomes: The direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .

2. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides

  • Summary of Application: This research involved the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position .
  • Methods of Application: The synthesis was achieved using a transglycosylation reaction with recombinant E. coli nucleoside phosphorylases. Arsenolysis of 2-chloropurine ribosides with chiral amino acid amides at C6 was used for the enzymatic synthesis .
  • Results or Outcomes: The synthesized nucleosides were shown to be resistant to the action of E. coli adenosine deaminase. The antiproliferative activity of the synthesized nucleosides was studied on human acute myeloid leukemia cell line U937 .

3. Enzymatic Synthesis of 2′-deoxyguanosine

  • Summary of Application: This research involved the enzymatic synthesis of 2′-deoxyguanosine using 2-Amino-6-chloropurine .
  • Methods of Application: The synthesis was achieved using a transglycosylation reaction with recombinant E. coli nucleoside phosphorylases .
  • Results or Outcomes: The synthesized nucleosides were shown to be resistant to the action of E. coli adenosine deaminase .

4. Preparation of 9-alkylpurines

  • Summary of Application: This research involved the preparation of 9-alkylpurines using 6-Chloropurine .
  • Methods of Application: The process involves alkylation with various substituted alkyl halides in DMSO .
  • Results or Outcomes: The 9-alkylpurines were successfully synthesized .

3. Enzymatic Synthesis of 2′-deoxyguanosine

  • Summary of Application: This research involved the enzymatic synthesis of 2′-deoxyguanosine using 2-Amino-6-chloropurine .
  • Methods of Application: The synthesis was achieved using a transglycosylation reaction with recombinant E. coli nucleoside phosphorylases .
  • Results or Outcomes: The synthesized nucleosides were shown to be resistant to the action of E. coli adenosine deaminase .

4. Preparation of 9-alkylpurines

  • Summary of Application: This research involved the preparation of 9-alkylpurines using 6-Chloropurine .
  • Methods of Application: The process involves alkylation with various substituted alkyl halides in DMSO .
  • Results or Outcomes: The 9-alkylpurines were successfully synthesized .

Safety And Hazards

Safety information for 2-chloro-6-methyl-9H-purine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored under an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-chloro-6-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWRXJYHSJFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421344
Record name 2-chloro-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-methyl-9H-purine

CAS RN

1681-19-2
Record name 1681-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Guo, ZJ Mao, HY Niu, DC Wang, GS Zhang, GR Qu - Arkivoc, 2010 - arkat-usa.org
A facile and efficient method for direct synthesis of 6-methylpurines was developed through SNAr-based addition reactions between various 6-halopurine derivatives and ethyl …
Number of citations: 3 www.arkat-usa.org

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